molecular formula C7H8N2O B1265367 3-Aminobenzamide CAS No. 3544-24-9

3-Aminobenzamide

Cat. No.: B1265367
CAS No.: 3544-24-9
M. Wt: 136.15 g/mol
InChI Key: GSCPDZHWVNUUFI-UHFFFAOYSA-N
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Scientific Research Applications

3-Aminobenzamide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3-Aminobenzamide is Poly (ADP-ribose) Polymerase (PARP) . PARP is a nuclear enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

This compound acts as an inhibitor of PARP . When oxidative or nitrosative stress causes DNA strand breaks, PARP is activated. This activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathway . When DNA damage occurs, PARP uses NAD+ to perform DNA repair. The inhibition of parp by this compound prevents the use of nad+ for dna repair . This action can lead to the accumulation of DNA damage and potentially cell death .

Pharmacokinetics

It is known that the compound is soluble in ethanol, dmso, and water

Result of Action

The inhibition of PARP by this compound can lead to various cellular effects. For instance, it can lead to the accumulation of DNA damage, which can potentially cause cell death . In addition, this compound has been shown to have protective effects against myocardial reperfusion injury and local inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, oxidative or nitrosative stress can trigger the activation of PARP, which this compound inhibits . Therefore, the presence of these stressors can influence the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

3-Aminobenzamide plays a crucial role in biochemical reactions by inhibiting the activity of poly ADP ribose polymerase (PARP). PARP is responsible for the synthesis of poly ADP-ribose chains, which are essential for DNA repair and cellular stress responses . By inhibiting PARP, this compound prevents the depletion of nicotinamide adenine dinucleotide (NAD+), a substrate for PARP, thereby conserving cellular energy and preventing cell death . Additionally, this compound interacts with various biomolecules, including proteins involved in DNA repair and cell signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It enhances cell death and unscheduled DNA synthesis by interrupting the rejoining of DNA strand breaks induced by ionizing radiation and alkylating agents . This compound also influences cell signaling pathways by inhibiting the activity of nuclear enzyme poly ADP ribose synthetase (PARS), leading to reduced glycolysis, electron transport, and ATP formation . Furthermore, this compound has been shown to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in mouse embryonic fibroblast cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents the consumption of NAD+ and ATP, which are critical for cellular energy metabolism . By blocking PARP activity, this compound disrupts DNA repair processes, leading to the accumulation of DNA damage and subsequent cell death . Additionally, this compound has been shown to impair cell-to-cell conjugate formation by affecting the cytoskeleton .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and soluble in ethanol, DMSO, and water . Over time, this compound has been observed to prevent nitric oxide-induced apoptosis and exert antiproliferative effects by acting on the cytoskeleton . Long-term studies have shown that this compound can reduce inflammation by preventing neutrophil recruitment in cases of oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on myocardial ischemia and reperfusion injury in rats, this compound administered at 10 mg/kg significantly reduced myocardial infarct size and preserved myocardial ATP levels . Another study demonstrated that this compound at 10 mg/kg decreased tissue Evans Blue levels and attenuated damage in astrocytes and microvessels after focal cerebral ischemia in rats . High doses of this compound may lead to toxic effects, including cellular energetic depletion and necrosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA repair and cellular stress responses. By inhibiting PARP, this compound affects the metabolism of NAD+ and ATP, leading to reduced glycolysis and electron transport . Additionally, low concentrations of this compound have been shown to stimulate angiogenesis by regulating the expression of urokinase-type plasminogen activator and matrix metalloprotease 2 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is known to interact with nuclear enzyme PARP, which is ubiquitously present in the nucleus . This interaction facilitates the localization and accumulation of this compound in the nucleus, where it exerts its inhibitory effects on DNA repair processes .

Subcellular Localization

This compound primarily localizes in the nucleus due to its interaction with PARP . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit PARP and disrupt DNA repair processes . The compound’s localization is also influenced by its ability to bind to specific targeting signals and undergo post-translational modifications .

Preparation Methods

3-Aminobenzamide can be synthesized through the reduction of 3-nitrobenzamide by catalytic hydrogenation . The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction conditions include maintaining a suitable temperature and pressure to ensure complete reduction of the nitro group to an amino group.

In industrial settings, the production of this compound may involve similar catalytic hydrogenation processes, but on a larger scale with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

3-Aminobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound itself is typically prepared through the reduction of 3-nitrobenzamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Aminobenzamide is similar to other benzamide derivatives, such as 4-aminobenzamide and nicotinamide. its unique ability to inhibit poly ADP ribose polymerase sets it apart from these compounds. While 4-aminobenzamide also inhibits poly ADP ribose polymerase, it is less potent compared to this compound . Nicotinamide, on the other hand, is primarily known for its role as a vitamin and does not exhibit the same inhibitory effects on poly ADP ribose polymerase.

Similar compounds include:

  • 4-Aminobenzamide
  • Nicotinamide
  • Luminol

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

3-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCPDZHWVNUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90188922
Record name 3-Aminobenzamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Poly(ADP-ribosyl)transferase inhibitor, A 3 hr exposure to 1 mM H2O2 followed by 6 hr post-challenge growth in peroxide-free medium induces necrosis in U937 cells. Addition of the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide during recovery prevents necrosis and triggers apoptosis, as shown by the appearance of apoptotic bodies, extensive blebbing and formation of multimeric DNA fragments as well as 50 kb double stranded DNA fragments. Thus, the same initial damage can be a triggering event for both apoptotic and necrotic cell death. Furthermore, necrosis does not appear to be a passive response to overwhelming damage., Treatment with 3-aminobenzamide, known as an inhibitor of poly(ADP-ribose)polymerease, decreased the toxicity and covalent binding of the herbicide dichlobenil (2,6-dichlorobenzonitrile; 12 mg/kg; i.p.) in the mouse olfactory mucosa. In vitro studies showed that 3-aminobenzamide markedly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol which have previously been suggested to be mediated by a common form of cytochrome P450 (P450) in rat olfactory microsomes ... . Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of [3H]NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) in rat olfactory microsomes and slightly decreased the P450 2B1-dependent pentoxyresorufindealkylase activity in liver microsomes of phenobarbital-treated rats. The present results suggest that 3-aminobenzamide is also an inhibitor of P450 and that the lack of toxicity of dichlobenil in the olfactory mucosa of 3-aminobenzamide-treated mice is related to a decreased metabolic activation of dichlobenil at this site... ., ... Cll lines deficient in poly(ADP-ribose) synthesis due to deficiency in the enzyme poly(ADP-ribose) polymerase (PADPRP) or depletion of its substrate NAD+ overexpress GRP78. Furthermore, this overexpression of GRP78 is associated with the acquisition of resistance to topoisomerase II-directed drugs such as etoposide (VP-16) ... Thus, /the/ studies suggest that interference with NAD+-PADPRP metabolism could provide an important approach to (a) define pathways of GRP78 induction, (b) study the effect of GRP78 on other cellular processes, (c) elucidate the mechanism of GRP78-dependent resistance to topoisomerase II targeted drugs, and (d) modulate responses to chemotherapy in normal and tumor tissues. However, in the in vivo situation, it is impractical to interfere with NAD+-PADPRP metabolism by mutational inactivation of PADPRP or by depletion of its substrate NAD+. Therefore, ... several inhibitors of NAD+-PADPRP metabolism including 3-aminobenzamide, PD128763, and 6-aminonicotinamide /were examined/ for their ability to reproduce the results obtained with cell lines deficient in NAD+-PADPRP metabolism relative to the induction of GRP78 and subsequent development of resistance to VP-16. ... 6-aminoicotinamide treatment is highly effective in the induction of GRP78 and subsequent development of resistance to VP-16, whereas treatment with 3-aminobenzamide or PD128763 does not induce GRP78 and thus does not result in VP-16 resistance., For more Mechanism of Action (Complete) data for 3-AMINOBENZAMIDE (7 total), please visit the HSDB record page.
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CAS No.

3544-24-9
Record name 3-Aminobenzamide
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Record name 3-Aminobenzamide
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Record name 3-Aminobenzamide
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Record name m-aminobenzamide
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Melting Point

115-116 °C
Record name 3-AMINOBENZAMIDE
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Synthesis routes and methods

Procedure details

3-nitro-benzoyl chloride was reacted with an aniline, that is 2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine, to form a 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, and c) the 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, was reduced to afford the desired 3-amino-benzamide, that is 3-amino-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide. Further 3-amino-benzamides were made, for example, by using a substituted 3-nitro-benzoic acid, such as 2-fluoro-3-nitro-benzoic acid, in step a) and/or a different aniline, such as 2-ethyl-6-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoro-methyl-ethyl)-phenylamine, in step b). Whilst this three step synthesis gives satisfactory results in the laboratory a shorter route to 3-amino-benzamides is required if the carbamate insecticides or bisamide insecticides are to be manufactured on a commercial scale.
Name
3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1-29]. PARP is a nuclear enzyme that plays a role in various cellular processes, including DNA repair, cell death pathways, and inflammation.

    ANone:

      ANone: this compound is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting PARP. Its action involves binding to the enzyme and preventing its activity, rather than catalyzing a chemical reaction.

      A: While computational chemistry approaches are valuable for drug discovery, the provided literature predominantly focuses on in vitro and in vivo experimental studies of this compound. A study specifically investigated the binding affinity of this compound to PARP using molecular docking simulations [].

      A: A few studies have investigated structural analogs of this compound [, , ]. These studies highlight that modifications to the benzamide structure can significantly influence the compound's potency as a PARP inhibitor, as well as its effects on DNA synthesis and cell proliferation.

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